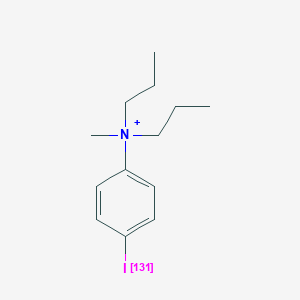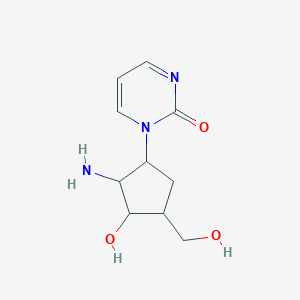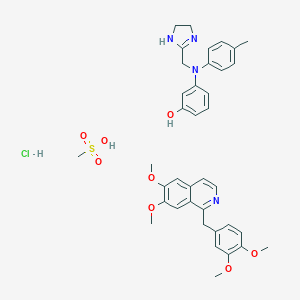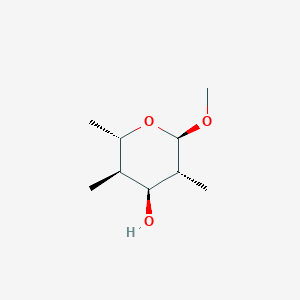
α,α'-二月桂酸甘油酯
描述
Synthesis Analysis
1,3-Dilaurin can be synthesized through various chemical and enzymatic methods. For example, the synthesis of 1,3-diacylglycerols modified in the 2-position, starting from regioisomerically pure 1,3-dilauroylglycerol, involves combining enzymatic and chemical methods. The syntheses highlight the versatility and adaptability of the methods to obtain 1,3-Dilaurin derivatives with specific functional groups (Haftendorn & Ulbrich-hofmann, 1995).
Molecular Structure Analysis
The molecular structure of 1,3-Dilaurin and its derivatives has been a subject of interest, leading to studies on the crystal structures and conformational states of compounds like dilauroylphosphatidylethanolamine. These studies reveal the complex intermolecular packing and conformations within the crystalline structures, providing insights into their molecular arrangements and interactions (Hitchcock et al., 1974).
Chemical Reactions and Properties
1,3-Dilaurin undergoes various chemical reactions that are essential for its applications in different fields. For instance, the behavior of dibutyltin dilaurate in the presence of chloro-4-hexene-2 serves as a model to study the stabilization mechanisms of poly(vinyl chloride) with organo-tin compounds. The reactions observed provide insight into the stabilization process and the role of 1,3-Dilaurin derivatives in such applications (Hoang, Michel, & Guyot, 1984).
Physical Properties Analysis
The physical properties of 1,3-Dilaurin, such as melting and crystallization behaviors, polymorphism, and solid fat content, are crucial for its applications in the food and pharmaceutical industries. The binary phase behavior of 1,3-Dilaurin derivatives demonstrates the influence of thermal processing on these properties, revealing the complex nature of its physical state under different conditions (Bouzidi, Boodhoo, Kutek, Filip, & Narine, 2010).
Chemical Properties Analysis
The chemical properties of 1,3-Dilaurin, including its reactivity and interactions with other molecules, are fundamental to its functionality and applications. Studies on the reaction between dibutyltin dilaurate and model compounds provide insights into the chemical behavior and potential applications of 1,3-Dilaurin in stabilizing polymers and in catalysis (Hoang, Michel, & Guyot, 1984).
科学研究应用
肿瘤学研究
α,α'-二月桂酸甘油酯已在肿瘤学领域得到研究。 研究表明,α-发射体,即通过发射高线性能量转移α粒子而衰变的放射性核素,具有有利于癌症治疗的药理特性 . 这表明 α,α'-二月桂酸甘油酯可能在靶向 α 粒子治疗中用于治疗癌症。
纳米技术在医学中的应用
纳米技术在核医学中的应用为治疗各种疾病(包括癌症)提供了诱人的治疗机会 . α,α'-二月桂酸甘油酯可能用于纳米粒子结合的靶向 α 粒子治疗 (TAT),这将非常适合由于α发射体的高线性能量转移和短程而进行局部细胞杀伤 .
药物递送系统
由于其生物相容性,1,3-二月桂酸甘油酯正在被研究用作药物递送系统的载体. 这有可能提高药物递送的有效性并减少副作用。
抗菌特性
研究表明,1,3-二月桂酸甘油酯可能对某些细菌和真菌具有抗菌活性. 这可能用于开发新的抗菌治疗方法。
生物燃料生产中的快速热解
1,3-二月桂酸甘油酯已在快速热解的背景下得到研究,快速热解是将生物质转化为生物燃料的过程 . 该研究重点关注甘油三酯转化为脂肪酸、酯和/或烃过程中二酰甘油中间体的快速热解 .
蛋白质组学研究
1,3-二月桂酸甘油酯用于蛋白质组学研究 . 蛋白质组学是对蛋白质(尤其是它们的结构和功能)的大规模研究。该化合物可能用于研究蛋白质结构、功能和相互作用。
作用机制
Alpha,Alpha’-Dilaurin, also known as 1,3-Dilauroylglycerol or 1,3-Dilaurin, is a chemical compound with the molecular formula C27H52O5 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is suggested to be a possible antimicrobial agent against gram-positive organisms .
Mode of Action
It is suggested that it interacts with its targets, possibly microbial cell membranes, leading to their disruption and subsequent antimicrobial effects .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical processes in microbial cells, leading to their death .
Pharmacokinetics
Its solubility in acetonitrile and chloroform suggests that it may be absorbed and distributed in the body following oral or dermal administration
Result of Action
The molecular and cellular effects of Alpha,Alpha’-Dilaurin’s action are likely related to its potential antimicrobial activity. It may disrupt the integrity of microbial cell membranes, leading to cell death . .
Action Environment
The action, efficacy, and stability of Alpha,Alpha’-Dilaurin may be influenced by various environmental factors. For instance, its antimicrobial activity may be affected by the presence of other substances, pH, temperature, and the specific strain of microorganism. Its stability may be affected by storage conditions, with a recommended storage temperature of -20°C .
属性
IUPAC Name |
(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVAEMGNHJQSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060237 | |
| Record name | Glyceryl 1,3-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(12:0/0:0/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0093028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
539-93-5 | |
| Record name | 1,3-Dilaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,3-dilaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyceryl 1,3-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropane-1,3-diyl dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,3-DILAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D29X1BO64V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)





![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)

![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)


![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)